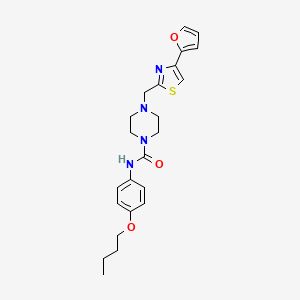

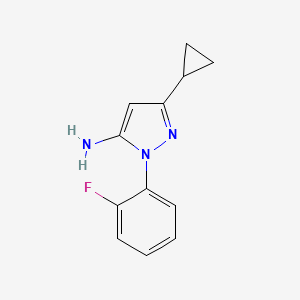

![molecular formula C10H8BrClN4S B3216630 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide CAS No. 1172271-74-7](/img/structure/B3216630.png)

6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide

Overview

Description

6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide is a chemical compound with the CAS Number: 1172271-74-7 . It has a molecular weight of 331.62 . The compound is essentially planar .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7ClN4S.BrH/c11-7-3-1-6 (2-4-7)8-5-15-10 (13-8)16-9 (12)14-15;/h1-5H, (H2,12,14);1H . The molecule is essentially planar . There are deviations in the bond angles around the sp2 atoms C1 and C6 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the resources I found.Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Techniques : 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide and related compounds have been synthesized using techniques like cyclization of amino-thiadiazoles with bromoacetylarenes and employing microwave irradiation for brief reaction times. These synthesis methods highlight the compound's potential in the field of organic chemistry (Praveen et al., 2014).

- Crystal Structure Analysis : Studies on the crystal structures of these compounds, including planarity and dihedral angles between imidazole and aryl rings, provide insights into their molecular arrangement and potential applications in material science (Fun et al., 2010).

Antiviral and Anticancer Properties

- Antiviral Activity : Certain derivatives of this compound have shown effectiveness against Junín virus, indicating potential use in antiviral therapy (Fascio et al., 2019).

- Anticancer Evaluation : Some derivatives, like 5-bromo and 5-thiocyanato derivatives, exhibit antitumor activity, particularly against leukemic cancer cell lines. This suggests potential in the development of novel anticancer therapies (Noolvi et al., 2011).

Antimicrobial and Anti-Inflammatory Applications

- Antimicrobial Activity : Novel derivatives have been synthesized with significant antimicrobial activities, indicating potential in addressing bacterial infections (Güzeldemirci & Küçükbasmacı, 2010).

- Anti-Inflammatory Properties : Studies suggest that certain substitutions in the imidazole ring increase anti-inflammatory and analgesic activities, making them candidates for new anti-inflammatory drugs (Jadhav et al., 2008).

Molecular Dynamics and Quantum Chemical Studies

- Corrosion Inhibition Studies : Quantum chemical and molecular dynamics simulation studies have been conducted on derivatives for their application in corrosion inhibition of iron, indicating their potential use in material science and engineering (Kaya et al., 2016).

Design and Synthesis for Various Applications

- Design of Hybrid Compounds : The design and synthesis of hybrid compounds containing this moiety for various applications, including their evaluation as antileukemic agents, highlight the compound's versatility in pharmaceutical chemistry (Choodamani et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antimicrobial and antitubercular activity , suggesting potential targets within these types of cells.

Mode of Action

It is known that similar compounds can inhibit the growth rate in one or more cell lines , suggesting a potential cytostatic or cytotoxic effect.

Biochemical Pathways

Given its potential antimicrobial and antitubercular activity , it may interfere with essential biochemical pathways in these organisms, leading to their inhibition or death.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability .

Result of Action

Similar compounds have been shown to have antimicrobial and antitubercular activity , suggesting that this compound may also have similar effects.

Action Environment

Similar compounds have been shown to retain their activity under a variety of conditions , suggesting that this compound may also be stable and effective in different environments.

properties

IUPAC Name |

6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4S.BrH/c11-7-3-1-6(2-4-7)8-5-15-10(13-8)16-9(12)14-15;/h1-5H,(H2,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKODRRLLKWYBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)N)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3216550.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B3216575.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3216583.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3216584.png)

![4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3216590.png)

![2-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B3216595.png)

![2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B3216600.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B3216642.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3216650.png)